REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.[Br:9][C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:11]=1[Br:17].[I:18]I>C1COCC1>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([F:16])=[C:12]([I:18])[C:11]=1[Br:17] |f:0.1|
|
Name
|
|
Quantity
|
33.9 mmol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)F)Br
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.02 g
|
Type
|
reactant
|
Smiles
|
II
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained <−70° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched by addition of 10% Na2S2O3
|
Type
|
CUSTOM
|
Details
|
removed from the cooling bath
|
Type
|
TEMPERATURE
|
Details
|
Upon warming the mixture
|
Type
|
ADDITION
|
Details
|
was poured into water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (×3)
|
Type
|
WASH
|
Details
|
Combined organics were washed (water, brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
The residue was eluted from a pad of silica (hexanes→2% EtOAc/hexanes)
|
Type
|
CUSTOM
|
Details
|
recrystallized from MeOH-water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C=C1)F)I)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.59 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |